molecular formula C16H18ClN3O3 B193963 3-Quinolinecarboxylic acid, 1,4-dihydro-6-chloro-1-ethyl-4-oxo-7-(1-piperazinyl)- CAS No. 67681-84-9

3-Quinolinecarboxylic acid, 1,4-dihydro-6-chloro-1-ethyl-4-oxo-7-(1-piperazinyl)-

Cat. No. B193963
CAS RN: 67681-84-9
M. Wt: 335.78 g/mol
InChI Key: IKDSIKIBLPIUKA-UHFFFAOYSA-N
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Description

This compound is a structural analogue of fluoroquinolones , a family of antibacterials. It is also known as fluoroquinolonic acid . It is used as an intermediate in the synthesis of certain antibacterial drugs .


Synthesis Analysis

The synthesis of this compound involves various synthetic approaches to the quinolone system, as well as all kinds of structural modifications by incorporating substituents into 1–8 positions or by means of annelation . It can be prepared from ethyl 2,4-dichloro-5-fluorobenzoylacetate .


Molecular Structure Analysis

The molecular structure of this compound includes a quinolone skeleton with fluorine atoms at C-6 and other positions of the benzene ring . This structural modification results in a remarkable improvement of antimicrobial properties .


Physical And Chemical Properties Analysis

The melting point of this compound is 242-245 °C (lit.) . Its empirical formula is C13H9ClFNO3 and its molecular weight is 281.67 .

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral - Aquatic Chronic 3 . It is recommended to avoid release to the environment and to take precautionary measures if swallowed .

properties

IUPAC Name

6-chloro-1-ethyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20/h7-9,18H,2-6H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDSIKIBLPIUKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40217978
Record name 3-Quinolinecarboxylic acid, 1,4-dihydro-6-chloro-1-ethyl-4-oxo-7-(1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40217978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Quinolinecarboxylic acid, 1,4-dihydro-6-chloro-1-ethyl-4-oxo-7-(1-piperazinyl)-

CAS RN

67681-84-9
Record name 6-Chloro-1-ethyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067681849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Quinolinecarboxylic acid, 1,4-dihydro-6-chloro-1-ethyl-4-oxo-7-(1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40217978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-CHLORO-1-ETHYL-4-OXO-7-(PIPERAZIN-1-YL)-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U77JYB68HV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

2.86 g of 6,7-dichloro-1-ethyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid and 10 g of piperazine in 30 cm3 of dimethylsulphoxide were stirred and heated to 110° C. After two hours, the reaction was complete. After evaporation of the solvent under a good vacuum, the residue was taken up in 20 cm3 of water. The solid which precipitated was filtered off and recrystallised from 50 cm3 of a mixture of ethanol (1 volume) and methyl cellosolve (1 volume), which enabled an insoluble impurity, which was separated off by filtration of the hot solution to be removed. The crystals, which precipitated on cooling, were filtered off and recrystallised from the same solvent mixture. 1.2 g of 6-chloro-1-ethyl-4-oxo-7-piperazinyl-1,4-dihydro-quinoline-3-carboxylic acid were obtained; m.p. 228°-232° C.
Quantity
2.86 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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